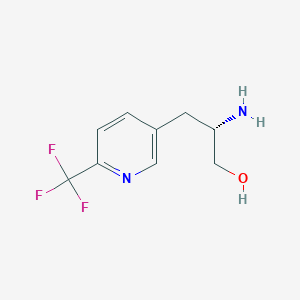

(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL

Description

(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 6 and a propan-1-ol chain bearing an (S)-configured amino group at position 2. The compound’s structure integrates key pharmacophoric elements: the trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino alcohol moiety contributes to polarity and hydrogen-bonding capacity. Such structural motifs are prevalent in medicinal chemistry, particularly in kinase inhibitors and central nervous system (CNS) therapeutics, where stereochemistry and substituent positioning critically influence target binding and pharmacokinetics .

Properties

Molecular Formula |

C9H11F3N2O |

|---|---|

Molecular Weight |

220.19 g/mol |

IUPAC Name |

(2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |

InChI |

InChI=1S/C9H11F3N2O/c10-9(11,12)8-2-1-6(4-14-8)3-7(13)5-15/h1-2,4,7,15H,3,5,13H2/t7-/m0/s1 |

InChI Key |

MUXRJSIEALWXJQ-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=NC=C1C[C@@H](CO)N)C(F)(F)F |

Canonical SMILES |

C1=CC(=NC=C1CC(CO)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine.

Formation of Intermediate: The intermediate is formed through a series of reactions, including halogenation and amination.

Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

Final Product: The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL has garnered attention for its potential role as a pharmacological agent. Research indicates that it may act as an effective inhibitor in several biological pathways:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promise in reducing cell viability in A549 human lung adenocarcinoma cells when tested at concentrations around 100 µM. Such findings indicate that the compound could be further explored for its potential as an anticancer therapeutic agent.

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Research into similar compounds has indicated that modifications in the amino alcohol structure can lead to enhanced activity at neurotransmitter receptors:

Antimicrobial Properties

Emerging studies have indicated that compounds with trifluoromethyl substitutions often exhibit antimicrobial activity:

- Inhibition of Pathogenic Bacteria : Initial assessments suggest that (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL may inhibit growth in various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. These findings highlight the need for further exploration into its efficacy as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |

| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |

Table 2: Comparative Efficacy Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |

|---|---|---|---|

| (S)-2-Amino-3-(6-(trifluoromethyl)pyridin...) | X | Cisplatin | Y |

| Other Derivative A | Z | Doxorubicin | W |

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

- Core Structure : Propan-1-ol chain linked to a pyridine ring.

- Key Differences: The pyridine ring is substituted with a fluorine atom at position 5 and an amino group at position 2 (vs. 6-CF₃ and propanol-linked amino group in the target compound). Formula: C₈H₁₁FN₂O (vs. C₈H₁₁F₃N₂O for the target).

- Implications: Fluorine’s electron-withdrawing nature moderately increases ring stability but offers lower lipophilicity compared to CF₃. The amino group at pyridine-C2 (vs. propanol-C2 in the target) may alter hydrogen-bonding patterns and solubility .

2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester

- Core Structure : Pyrimidine ring with ester functionality.

- Key Differences: Replaces the propanol-amino group with a pyrimidine-carboxylate ester. Contains dual CF₃ groups (pyrimidine-C2 and pyridine-C6). Formula: C₁₄H₁₀F₆N₂O₂. Analytical Data: LCMS m/z 366 [M+H]⁺; HPLC retention time: 1.26 min (SMD-TFA05 conditions).

- Implications: The ester group and pyrimidine core reduce polarity, as evidenced by longer HPLC retention times compared to amino alcohols. Higher molecular weight (366 vs.

(2S)-2-{6'-[(6-Aminopyridin-3-yl)sulfonyl]-2'-(phenylamino)-2,3'-bipyridin-5-yl}-1,1,1-trifluoropropan-2-ol

- Core Structure : Bipyridine-sulfonyl scaffold with trifluoropropan-2-ol.

- Key Differences: Larger, multi-ring structure (vs. single pyridine-propanol in the target). Formula: C₂₄H₂₀F₃N₅O₃S.

- Implications :

Structural and Functional Analysis

Substituent Effects

- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity compared to halogens (e.g., fluorine) or hydrogen.

- Amino Alcohol Moieties: Improve aqueous solubility and enable hydrogen bonding, critical for CNS penetration or enzyme inhibition.

Physicochemical Properties (Theoretical Comparison)

Biological Activity

(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL, with the molecular formula C8H10F3N2O, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse literature sources.

Structural Characteristics

The compound features:

- Amino group : Enhances hydrogen bonding capabilities.

- Hydroxyl group : Contributes to solubility and reactivity.

- Trifluoromethyl group : Imparts distinctive electronic properties, affecting lipophilicity and interaction with biological systems .

The biological activity of (S)-2-amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL is primarily attributed to its ability to interact with various biological targets, including:

- Enzymes : The compound may inhibit certain enzyme activities due to its structural features that facilitate binding.

- Receptors : Its capacity to cross the blood-brain barrier suggests potential applications in treating neurological disorders.

Pharmacological Studies

Preliminary studies indicate that this compound exhibits noteworthy pharmacological properties:

Study 1: Neuropharmacological Potential

A study investigated the effects of (S)-2-amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL on neuronal cell lines. Results demonstrated:

- Increased cell viability under oxidative stress conditions.

- Modulation of neurotransmitter levels, suggesting potential use as a neuroprotective agent.

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Findings included:

- Significant inhibition of branched-chain amino acid transaminases (BCATs), which are implicated in various metabolic disorders and cancers .

The synthesis of (S)-2-amino-3-(6-(trifluoromethyl)pyridin-3-YL)propan-1-OL typically involves multi-step organic reactions, including:

- Formation of the pyridine ring.

- Introduction of the trifluoromethyl group.

- Addition of amino and hydroxyl groups through nucleophilic substitution reactions.

The overall yield and purity can be enhanced through optimized methodologies such as continuous flow reactors .

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-2-(6-(trifluoromethyl)pyridin-3-yl)ethanol | Similar trifluoromethyl substitution | Moderate antibacterial activity |

| 2-amino-3-(pyridine)propanoic acid | Lacks trifluoromethyl group | Different metabolic effects |

| 4-amino-pyridine derivative | Different position of amino group | Varied reactivity and potential |

The unique trifluoromethyl substitution pattern enhances the lipophilicity and alters electronic properties compared to similar compounds, influencing reactivity and potential applications in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.